2-(Imidazolin-2-yl)-5-isothiocyanatobenzofuran
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Overview
Description
BU99006 is a chemical compound known as 2-(Imidazolin-2-yl)-5-isothiocyanatobenzofuran. It is an irreversible ligand that binds to subgroup I2 imidazoline binding proteins. This compound has been studied for its ability to inhibit creatine kinase-B (brain creatine kinase) by covalently binding to the cysteine 283 residue of the enzyme’s active site .
Preparation Methods
The synthesis of BU99006 involves the reaction of 2-(Imidazolin-2-yl)benzofuran with thiophosgene to introduce the isothiocyanate group at the 5-position of the benzofuran ring. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the isothiocyanate group .
Chemical Reactions Analysis
BU99006 undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.
Addition Reactions: The imidazoline ring can participate in addition reactions with electrophiles, leading to the formation of various substituted imidazoline derivatives.
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation to form benzofuran-2,3-dione derivatives, while reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions. Major products formed from these reactions include thiourea derivatives, carbamate derivatives, and various substituted imidazoline and benzofuran derivatives .
Scientific Research Applications
BU99006 has several scientific research applications, including:
Chemistry: It is used as a tool to study the binding and inhibition of I2 imidazoline binding proteins and creatine kinase-B.
Biology: BU99006 is used to investigate the role of I2 imidazoline binding proteins in various biological processes, including neurotransmission and metabolic regulation.
Medicine: Research on BU99006 has potential implications for the development of new therapeutic agents targeting I2 imidazoline binding proteins and creatine kinase-B, which are involved in neurological disorders and metabolic diseases.
Industry: BU99006 can be used in the development of diagnostic assays and screening tools for the identification of I2 imidazoline binding protein inhibitors
Mechanism of Action
BU99006 exerts its effects by covalently binding to the cysteine 283 residue of the active site of creatine kinase-B, thereby inhibiting its activity. This irreversible binding prevents the enzyme from catalyzing the conversion of creatine to phosphocreatine, which is essential for energy storage and transfer in cells. Additionally, BU99006 binds to I2 imidazoline binding proteins, which are involved in various cellular signaling pathways .
Comparison with Similar Compounds
BU99006 is unique in its ability to irreversibly bind to both creatine kinase-B and I2 imidazoline binding proteins. Similar compounds include:
2-(Imidazolin-2-yl)benzofuran: The precursor to BU99006, which lacks the isothiocyanate group and therefore does not have the same irreversible binding properties.
2-(Imidazolin-2-yl)-5-thiocyanatobenzofuran: A related compound with a thiocyanate group instead of an isothiocyanate group, which may have different binding affinities and reactivity.
2-(Imidazolin-2-yl)-5-chlorobenzofuran: A compound with a chlorine substituent at the 5-position, which may have different chemical reactivity and biological activity compared to BU99006
Properties
Molecular Formula |
C12H9N3OS |
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Molecular Weight |
243.29 g/mol |
IUPAC Name |
[2-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-5-yl] thiocyanate |
InChI |
InChI=1S/C12H9N3OS/c13-7-17-9-1-2-10-8(5-9)6-11(16-10)12-14-3-4-15-12/h1-2,5-6H,3-4H2,(H,14,15) |
InChI Key |
BMGBHVTUOPUVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)SC#N |
Origin of Product |
United States |
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